Physicochemical properties of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
Physicochemical properties of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
An In-depth Technical Guide to 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
This guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and potential applications of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate. As this molecule is not extensively documented in commercially available databases under this specific nomenclature, this document synthesizes information from structurally related organosilicon compounds to provide a robust technical profile for researchers, scientists, and professionals in drug development and materials science.
Compound Identification and Structure
The nomenclature "2,2,2-Trimethyldisilane-1,1,1-triyl triacetate" suggests a disilane backbone with distinct functionalization at each silicon atom. Based on standard IUPAC naming conventions, the predicted structure consists of a silicon-silicon single bond. One silicon atom (Si-1) is bonded to three acetate groups, while the second silicon atom (Si-2) is bonded to three methyl groups.
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Systematic IUPAC Name: [1,1,1-tris(acetyloxy)-2,2,2-trimethyldisilan
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Common Synonym: Tris(acetyloxy)(trimethylsilyl)silane
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Molecular Formula: C₉H₁₈O₆Si₂
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Predicted Molecular Weight: 294.41 g/mol
Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in the literature. The structural representation is provided below.
Caption: Predicted structure of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate.
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on data from analogous substances such as tris(trimethylsiloxy)silane for its Si-O linkages and 1,1,1-trifluoro-2,2,2-trimethyldisilane for its disilane backbone.[1][2]
| Property | Predicted Value | Rationale and Comparative Compounds |
| Molecular Weight | 294.41 g/mol | Calculated from the molecular formula C₉H₁₈O₆Si₂. |
| Appearance | Colorless liquid | Similar to other functionalized silanes like tris(trimethylsiloxy)silane which is a liquid.[3] |
| Boiling Point | ~200-220 °C | Higher than tris(trimethylsiloxy)silane (185 °C) due to increased polarity from the acetate groups.[2] |
| Density | ~0.95 - 1.05 g/mL | Expected to be slightly higher than water, similar to other acetylated silanes. |
| Solubility | Soluble in aprotic organic solvents (THF, Toluene, Hexane). Reacts with protic solvents (water, alcohols). | The trimethylsilyl group imparts lipophilicity, while the acetate groups are prone to hydrolysis. |
| Refractive Index | ~1.40 - 1.42 (at 20°C) | Interpolated from related compounds like tris(trimethylsiloxy)silane (n20/D 1.386). |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of a precursor containing the Si-Si bond with an acetylating agent. A likely starting material is hexamethyldisilane, which would undergo oxidation and subsequent reaction, or a pre-functionalized disilane. A more direct approach could be the reaction of 1,1,1-trichloro-2,2,2-trimethyldisilane with an acetate salt, such as sodium acetate, in an aprotic solvent.
Caption: Proposed synthesis of the target compound via nucleophilic substitution.
Expected Reactivity
The reactivity of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate is dictated by its two primary functional motifs: the Si-Si bond and the silicon-acetate linkages.
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Hydrolysis: The silicon-acetate bonds are expected to be highly susceptible to hydrolysis, reacting with moisture to form acetic acid and silanols. This is a characteristic reaction for acyloxysilanes.[3] This property makes the compound a potential crosslinking agent in moisture-curing silicone formulations.
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Si-Si Bond Stability: The Si-Si bond in disilanes can be cleaved under certain conditions, such as with strong oxidizing agents or under UV irradiation.[4] However, it is generally stable under typical laboratory conditions. The bond length is expected to be around 2.34 Å.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of the title compound.
| Technique | Expected Observations |
| ¹H NMR | Two singlets are expected: one around δ 2.0-2.2 ppm for the methyl protons of the three acetate groups (9H), and another around δ 0.1-0.3 ppm for the methyl protons of the trimethylsilyl group (9H). |
| ¹³C NMR | Expected peaks include: a signal for the carbonyl carbon of the acetate groups (~170 ppm), a signal for the methyl carbon of the acetate groups (~21 ppm), and a signal for the methyl carbons of the trimethylsilyl group (~0 ppm). |
| ²⁹Si NMR | Two distinct signals are anticipated, one for the silicon atom bonded to the three acetate groups and another for the silicon atom of the trimethylsilyl group. The chemical shifts would provide insight into the electronic environment of each silicon nucleus. |
| FT-IR | Strong absorption bands are expected for the C=O stretch of the acetate groups (~1720-1740 cm⁻¹), the Si-O-C stretch (~1000-1100 cm⁻¹), and characteristic peaks for the Si-CH₃ and Si-Si vibrations. |
| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of acetate and methyl groups. |
Potential Applications
Given its predicted properties, 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate could be a valuable compound in several fields:
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Materials Science: As a moisture-activated crosslinking agent for silicone polymers and adhesives, similar to other acetoxysilanes. Its difunctional nature (two silicon atoms) could lead to novel network structures.
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Surface Modification: The compound could be used to introduce both hydrophobic (from the trimethylsilyl group) and reactive (from the hydrolyzable acetate groups) functionalities onto surfaces like glass or metal oxides.[3]
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Synthetic Chemistry: It could serve as a precursor for the synthesis of more complex organosilicon compounds by selectively reacting at either the acetate-bearing or the trimethylsilyl-bearing silicon atom.
Experimental Protocols
Protocol: Synthesis of 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
Objective: To synthesize the title compound via the reaction of 1,1,1-trichloro-2,2,2-trimethyldisilane with sodium acetate. This protocol is adapted from general procedures for the synthesis of acetoxysilanes.[5]
Materials:
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1,1,1-trichloro-2,2,2-trimethyldisilane
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Anhydrous sodium acetate, finely powdered
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Anhydrous tetrahydrofuran (THF)
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Nitrogen gas supply
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Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck flask, condenser, dropping funnel)
Procedure:
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Set up a 250 mL three-neck flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.
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Flame-dry the glassware under vacuum and backfill with dry nitrogen.
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Add anhydrous sodium acetate (3.1 eq.) to the flask.
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Add 100 mL of anhydrous THF to the flask and stir to form a suspension.
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Dissolve 1,1,1-trichloro-2,2,2-trimethyldisilane (1.0 eq.) in 50 mL of anhydrous THF and add it to the dropping funnel.
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Add the solution of the chlorodisilane dropwise to the stirred suspension of sodium acetate over 30 minutes.
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After the addition is complete, heat the reaction mixture to reflux for 4 hours to ensure complete reaction.
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Cool the mixture to room temperature. The formation of a white precipitate (NaCl) will be observed.
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Filter the mixture under a nitrogen atmosphere to remove the sodium chloride precipitate.
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Remove the THF from the filtrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation to yield the final product.
Protocol: NMR Spectroscopic Analysis
Objective: To confirm the structure of the synthesized product using ¹H NMR spectroscopy.
Materials:
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Synthesized 2,2,2-Trimethyldisilane-1,1,1-triyl triacetate
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Deuterated chloroform (CDCl₃)
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NMR tube
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NMR spectrometer
Procedure:
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Dissolve approximately 10-20 mg of the purified product in 0.6 mL of CDCl₃.
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Transfer the solution to a clean, dry NMR tube.
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Acquire the ¹H NMR spectrum.
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Process the spectrum, including phasing, baseline correction, and integration.
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Analyze the chemical shifts, multiplicities, and integration values to confirm the presence of the acetate and trimethylsilyl protons in a 1:1 ratio (9H:9H).
Conclusion
References
Sources
- 1. 1,1,1-Trifluoro-2,2,2-trimethyldisilane (64809-82-1) for sale [vulcanchem.com]
- 2. TRIS(TRIMETHYLSILOXY)SILANE | 1873-89-8 [chemicalbook.com]
- 3. CAS 1873-89-8: Tris(trimethylsiloxy)silane | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103755734A - Synthesis method of trimethylsilyl acetate - Google Patents [patents.google.com]
